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Compound of Interest

Compound Name:
5-Chloro-6-methoxypyridin-3-

amine

Cat. No.: B599975 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-
methoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Chloro-6-methoxypyridin-3-amine is a substituted aminopyridine derivative of significant

interest in medicinal chemistry and drug discovery. As a chemical intermediate, its

physicochemical properties are critical determinants of its reactivity, bioavailability, and

suitability for further synthetic modifications. This document provides a comprehensive

overview of the known physicochemical characteristics of this compound, intended to support

research and development activities. All presented data is based on predicted or computed

values from publicly available chemical databases.

Chemical Identity
The fundamental identification parameters for 5-Chloro-6-methoxypyridin-3-amine are

summarized below.
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Identifier Value Source

IUPAC Name
5-chloro-6-methoxypyridin-3-

amine
[1]

CAS Number 158387-20-3 [1][2][3]

Molecular Formula C₆H₇ClN₂O [1]

SMILES COC1=C(C=C(C=N1)N)Cl [1][4]

InChI

InChI=1S/C6H7ClN2O/c1-10-

6-5(7)2-4(8)3-9-6/h2-

3H,8H2,1H3

[1][4]

InChIKey
XSUGEKNUDFVPPO-

UHFFFAOYSA-N
[1][4]

Physicochemical Properties
The key physicochemical properties of 5-Chloro-6-methoxypyridin-3-amine are crucial for

predicting its behavior in various chemical and biological systems. The following tables

summarize the available quantitative data.

Physical and Chemical Constants
These properties define the compound's physical state, stability, and fundamental chemical

characteristics.
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Property Value Source

Molecular Weight 158.58 g/mol [1]

Monoisotopic Mass 158.0246905 Da [1]

Boiling Point 284.0 ± 35.0 °C (Predicted) [2]

Density 1.311 ± 0.06 g/cm³ (Predicted) [2]

pKa 2.12 ± 0.10 (Predicted) [2]

Storage Temperature

Keep in dark place, Inert

atmosphere, Room

temperature

[2]

Computational Descriptors
These descriptors are calculated to predict the molecule's behavior in biological systems,

particularly concerning membrane permeability and solubility.

Property Value Source

XLogP3-AA (logP) 1.1 [1]

Polar Surface Area 48.1 Å² [1]

Heavy Atom Count 10 [1]

Experimental Protocols
While specific experimental protocols for the determination of the physicochemical properties of

5-Chloro-6-methoxypyridin-3-amine are not detailed in the available literature, standard

methodologies for characterizing similar aminopyridine compounds are well-established. The

following represents typical experimental approaches that would be employed.

General Workflow for Physicochemical Characterization
The logical flow for characterizing a novel or intermediate compound like 5-Chloro-6-
methoxypyridin-3-amine involves synthesis followed by a series of analytical tests to confirm
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its structure, purity, and key properties.
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Data Interpretation

Synthesis of
5-Chloro-6-methoxy

pyridin-3-amine

Purification
(e.g., Recrystallization,

Column Chromatography)

Structural Confirmation
(NMR, MS)

Purity Assessment
(HPLC, Elemental Analysis)

Physicochemical Profiling
(pKa, logP, Solubility)

Final Data Summary
& Technical Report

Click to download full resolution via product page

Caption: General experimental workflow for compound characterization.
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Determination of pKa
The pKa, or acid dissociation constant, is critical for understanding the ionization state of a

molecule at a given pH, which influences its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

Sample Preparation: A precise amount of 5-Chloro-6-methoxypyridin-3-amine is

dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol

or DMSO to ensure solubility.

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl),

while the pH is continuously monitored using a calibrated pH electrode.

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is

determined from the inflection point of the curve, which corresponds to the pH at which the

compound is 50% ionized. Specialized software is often used to calculate the precise pKa

value from the titration data.

Determination of logP (Octanol-Water Partition
Coefficient)
LogP is a measure of a compound's lipophilicity and is a key indicator of its potential for

membrane permeability and oral absorption.

Methodology: Shake-Flask Method (OECD 107)

System Preparation: n-Octanol and water are pre-saturated with each other.

Partitioning: A known concentration of the compound is dissolved in one of the phases

(typically the one in which it is more soluble). The two immiscible phases are then

combined in a flask and shaken vigorously to allow the compound to partition between

them until equilibrium is reached.

Phase Separation & Analysis: The mixture is centrifuged to ensure complete separation of

the octanol and water layers.
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Quantification: The concentration of the compound in each phase is determined using a

suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid

Chromatography (HPLC).

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the compound's

concentration in the octanol phase to its concentration in the aqueous phase.

Structure-Property Relationships
The physicochemical properties of 5-Chloro-6-methoxypyridin-3-amine are a direct

consequence of its distinct structural features. The interplay between the pyridine core and its

substituents dictates its overall chemical personality.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b599975?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5-Chloro-6-methoxy
pyridin-3-amine

Pyridine Ring Amino Group (-NH₂)

Chloro Group (-Cl) Methoxy Group (-OCH₃)

Aromaticity
Polar Surface Area

Basicity (pKa)
Hydrogen Bond Donor

Increased Lipophilicity
Electron Withdrawing

Hydrogen Bond Acceptor
Modulates Lipophilicity

Click to download full resolution via product page

Caption: Relationship between structure and key physicochemical properties.
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Pyridine Ring: Forms the core aromatic scaffold, contributing to the overall polar surface area

and providing a basic nitrogen atom within the ring system.

Amino Group (-NH₂): As the primary amine, this group is the main determinant of the

compound's basicity (pKa). It also acts as a strong hydrogen bond donor, influencing

solubility in polar solvents.

Chloro Group (-Cl): This electron-withdrawing group modulates the basicity of the pyridine

ring and the amino group. Its presence significantly increases the lipophilicity (logP) of the

molecule.

Methoxy Group (-OCH₃): The ether oxygen can act as a hydrogen bond acceptor. This group

also influences the electronic properties and lipophilicity of the molecule.

Conclusion
This guide provides a foundational understanding of the physicochemical properties of 5-
Chloro-6-methoxypyridin-3-amine based on available computational data. These

parameters, including its predicted pKa, logP, and molecular weight, are essential for planning

synthetic routes, designing new analogues, and predicting the compound's behavior in

biological assays. The outlined experimental protocols offer a standard framework for the

empirical validation of these properties, a critical step in any drug discovery and development

pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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